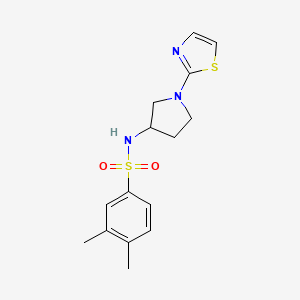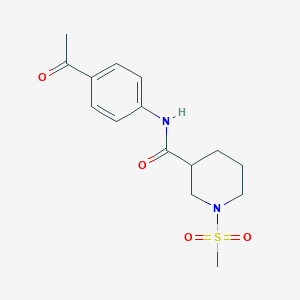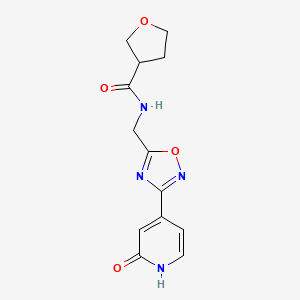![molecular formula C20H25Cl2N3O3 B2928295 2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride CAS No. 2418682-57-0](/img/structure/B2928295.png)
2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride is a complex organic compound that features a combination of heterocyclic structures, including oxazole and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde in the presence of a base. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the oxan-3-amine moiety and its subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also selected to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine
- 2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine sulfate
Uniqueness
The uniqueness of 2-{1-[5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxan-3-amine hydrochloride lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(3-aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3.ClH/c21-15-5-3-13(4-6-15)18-12-17(23-27-18)20(25)24-9-7-14(8-10-24)19-16(22)2-1-11-26-19;/h3-6,12,14,16,19H,1-2,7-11,22H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFICTXAMADCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928214.png)




![1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B2928222.png)


![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2928225.png)
![4-(2,3-Dimethoxyphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928226.png)

![N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2928230.png)

